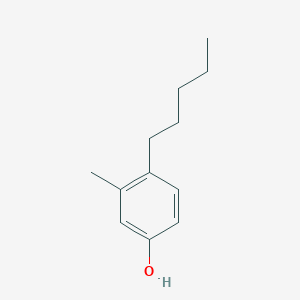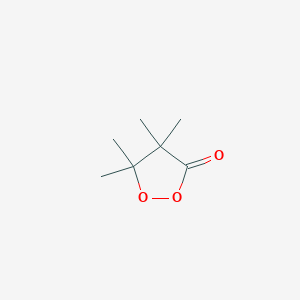
1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- is a cyclic organic compound with the molecular formula C7H12O3. It is also known as tetramethylethylene carbonate. This compound is characterized by its dioxolane ring structure, which includes two oxygen atoms and a carbonyl group. It is commonly used in various chemical reactions and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- can be synthesized through the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether . This method involves the formation of a cyclic ester through the reaction of the hydroxyl group of glycolic acid with the carbonyl group of acetone.
Industrial Production Methods: Industrial production of 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxolane ring is opened and substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted dioxolane derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis. Its unique structure makes it useful in the formation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a model compound in biochemical research.
Industry: The compound is used in the production of polymers and as a stabilizer in various industrial processes
Mecanismo De Acción
The mechanism of action of 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- involves its interaction with molecular targets through its dioxolane ring. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. It can form stable complexes with various substrates, facilitating chemical transformations. The pathways involved include nucleophilic attack, ring-opening reactions, and formation of stable intermediates.
Comparación Con Compuestos Similares
1,3-Dioxolane: A related compound with a similar ring structure but different substituents.
Ethylene Carbonate: Another cyclic carbonate with similar chemical properties.
Propylene Carbonate: A cyclic carbonate with a three-carbon backbone.
Uniqueness: 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- is unique due to its tetramethyl substitution, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
23438-10-0 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyldioxolan-3-one |
InChI |
InChI=1S/C7H12O3/c1-6(2)5(8)9-10-7(6,3)4/h1-4H3 |
Clave InChI |
MXSVQRIJFXOUCK-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)OOC1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)
![2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14705947.png)
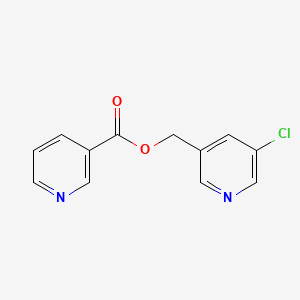
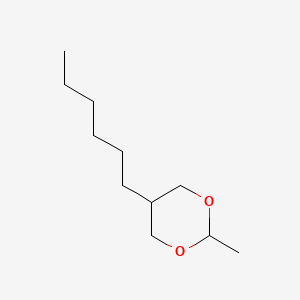
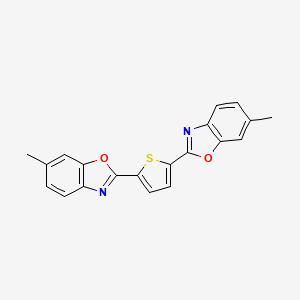

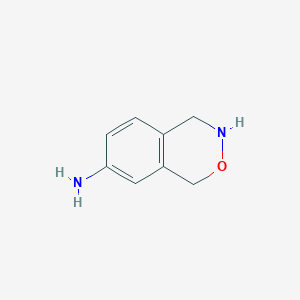
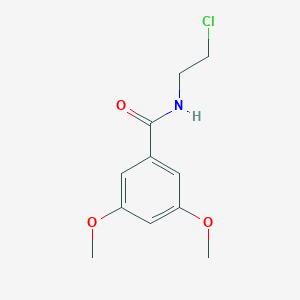
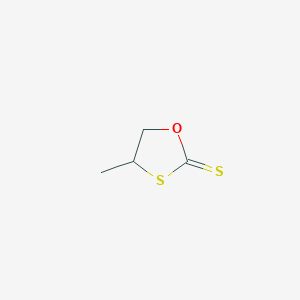
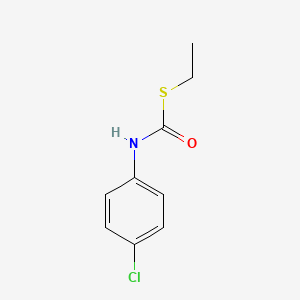

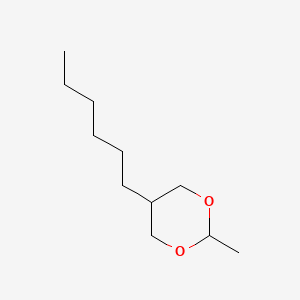
![4-[4-(4-Hydroxyphenoxy)phenoxy]phenol](/img/structure/B14705988.png)
